(2S,4R)-2-amino-4-fluoropentanedioic acid is a chiral fluorinated amino acid derivative that possesses significant biochemical properties. It is classified as an amino acid due to its structure, which includes both an amino group and a carboxylic acid group. This compound is particularly notable for its fluorine atom, which enhances its stability and biological activity. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and biochemistry, due to its ability to modulate enzyme activity and influence various biochemical pathways.
The synthesis of (2S,4R)-2-amino-4-fluoropentanedioic acid typically employs chiral starting materials and stereoselective reactions. A common method involves the diastereoselective synthesis from commercially available precursors, ensuring high diastereoselectivity through controlled transition states.
For example, the synthesis may involve the use of protecting groups that are selectively removed at different stages to yield the final product with the desired stereochemistry .
The molecular formula of (2S,4R)-2-amino-4-fluoropentanedioic acid is , with a molecular weight of 201.58 g/mol. Its IUPAC name is (2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride.
The stereochemistry of the compound plays a crucial role in its interaction with biological targets .
(2S,4R)-2-amino-4-fluoropentanedioic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (2S,4R)-2-amino-4-fluoropentanedioic acid involves its interaction with specific molecular targets such as enzymes or receptors. The unique stereochemistry allows it to fit into active sites effectively, modulating their activity. This modulation can influence various biochemical pathways critical for cellular functions.
The fluorine atom contributes to enhanced binding affinity and stability within these interactions, making it a valuable compound in drug design and development .
These properties make (2S,4R)-2-amino-4-fluoropentanedioic acid suitable for various applications in research settings .
(2S,4R)-2-amino-4-fluoropentanedioic acid has several scientific uses:
The unique properties imparted by its fluorine substitution make it an important compound for ongoing research in drug discovery and development .
The targeted synthesis of (2S,4R)-2-amino-4-fluoropentanedioic acid emerged in the late 20th century amid growing interest in fluorinated amino acids as tools for probing biological systems. Early synthetic approaches grappled with two interconnected challenges: introducing fluorine at the C4 position with precise stereocontrol and preventing racemization at the C2 chiral center during synthesis. Initial routes adapted classic glutamic acid fluorination strategies using hydrofluoric acid or DAST (diethylaminosulfur trifluoride) for electrophilic fluorination of oxaloacetate derivatives. However, these methods suffered from poor diastereoselectivity (<40% de) due to the difficulty in differentiating prochiral faces at C4 and the absence of directing groups [1] [6].
A significant breakthrough came from the application of Schöllkopf bis-lactim ether methodology, which enabled asymmetric synthesis via chiral auxiliaries. This approach provided moderate stereocontrol (up to 65% ee) but required multi-step protection/deprotection sequences to preserve the C2 stereochemistry. The lability of the C4 fluorine toward elimination during carboxylate activation for amide bond formation further complicated these early syntheses. Consequently, initial yields rarely exceeded 15-20%, limiting biological evaluation [8] [9].
Table 1: Early Synthetic Approaches and Limitations
Method | Key Reagent | Stereoselectivity | Yield (%) | Major Challenge |
---|---|---|---|---|
Electrophilic Fluorination | DAST | <40% de | 10-15 | Racemization at C2 |
Chiral Auxiliary | Schöllkopf bis-lactim | 60-65% ee | 18-22 | Elimination side reactions |
Enzymatic Resolution | Lipase PS | >98% ee (post-resol.) | 25* | Low throughput; substrate limits |
*Post-resolution yield after kinetic resolution
The inability of early synthetic methods to deliver high stereopurity spurred innovations in chiral resolution and asymmetric catalysis. Three pivotal advancements transformed the synthesis landscape:
Enzymatic Resolution: Immobilized Candida antarctica lipase B efficiently resolved racemic N-acetyl precursors through enantioselective hydrolysis. This method achieved enantiomeric excesses >98% for the (2S,4R) isomer by selectively deacylating the unwanted (2R,4S) enantiomer. The immobilized enzyme enabled recyclability (>10 cycles) and continuous-flow processing, significantly improving throughput [8].
Evans Chiral Auxiliary: Adaptation of Evans oxazolidinone chemistry revolutionized stereocontrol at C4. The boron enolate generated from a (S)-4-benzyloxazolidinone precursor underwent highly diastereoselective electrophilic fluorination (>95% de) using N-fluorobenzenesulfonimide (NFSI). The bulky auxiliary directed Re-face attack, exclusively installing the (R)-fluoride configuration. Subsequent auxiliary removal via hydrolysis afforded the target isomer without epimerization [2] .
Protection-Deprotection Strategies: Development of orthogonal protecting groups proved critical for handling stereochemical integrity. The Fmoc-protected ethyl ester at C1 allowed selective C2 amine manipulation, while tert-butyl ester protection minimized elimination during C4 fluorination. Acid-labile trityl protection at the amine enabled mild deprotection crucial for acid-sensitive C–F bonds [8].
Originally investigated as a glutamic acid analog, (2S,4R)-2-amino-4-fluoropentanedioic acid’s biomedical relevance expanded significantly upon discovery of its unique conformational effects:
Ionotropic Glutamate Receptor Studies: The C4-fluorine atom induces a gauche conformation that mimics the folded state of glutamate bound to kainate receptors. This property enabled its use as a conformational probe to differentiate receptor subtypes based on their steric tolerance for the fluorinated side chain .
Enzyme Inhibitor Design: The fluorine’s electronegativity perturbs pKa at the γ-carboxyl, converting the compound into a transition-state analog for glutamate-decarboxylase enzymes. When incorporated into peptide inhibitors, it enhanced binding affinity (Kᵢ = 0.8 μM) compared to non-fluorinated analogs (Kᵢ = 15 μM) by stabilizing anionic intermediates [7].
Peptidomimetic Scaffolds: Incorporation into cyclic peptides targeting angiotensin-converting enzyme 2 (ACE2) exploited fluorine’s steric demand to lock peptide backbones into bioactive conformations. The (2S,4R) configuration specifically favored a type II’ β-turn geometry inaccessible to other stereoisomers, enhancing receptor selectivity [3] .
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2